Cas no 1805226-73-6 (2-Chloro-3-fluoro-6-methylbenzoyl chloride)

2-Chloro-3-fluoro-6-methylbenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-fluoro-6-methylbenzoyl chloride
-
- インチ: 1S/C8H5Cl2FO/c1-4-2-3-5(11)7(9)6(4)8(10)12/h2-3H,1H3
- InChIKey: HMOMOCUDTLYFAX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C)=C1C(=O)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 186
- XLogP3: 3.5
- トポロジー分子極性表面積: 17.1
2-Chloro-3-fluoro-6-methylbenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011513-1g |
2-Chloro-3-fluoro-6-methylbenzoyl chloride |
1805226-73-6 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
Alichem | A010011513-500mg |
2-Chloro-3-fluoro-6-methylbenzoyl chloride |
1805226-73-6 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
Alichem | A010011513-250mg |
2-Chloro-3-fluoro-6-methylbenzoyl chloride |
1805226-73-6 | 97% | 250mg |
475.20 USD | 2021-07-06 |
2-Chloro-3-fluoro-6-methylbenzoyl chloride 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
2-Chloro-3-fluoro-6-methylbenzoyl chlorideに関する追加情報
Introduction to 2-Chloro-3-fluoro-6-methylbenzoyl Chloride (CAS No: 1805226-73-6)
2-Chloro-3-fluoro-6-methylbenzoyl chloride, also known by its CAS number 1805226-73-6, is a versatile and highly reactive aromatic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and material science. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, fluorine, and methyl groups, along with a reactive acyl chloride functional group. The combination of these substituents makes it a valuable building block for constructing complex molecules with tailored properties.
The synthesis of 2-chloro-3-fluoro-6-methylbenzoyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, reducing the need for hazardous reagents and minimizing waste generation.
In terms of chemical properties, 2-chloro-3-fluoro-6-methylbenzoyl chloride exhibits remarkable reactivity due to the electron-withdrawing effects of the chlorine and fluorine substituents on the benzene ring. These substituents not only activate the ring towards electrophilic substitution but also enhance the nucleophilic reactivity of the acyl chloride group. This dual functionality makes it an ideal precursor for synthesizing a wide range of derivatives, including heterocyclic compounds, pharmaceutical intermediates, and advanced materials.
One of the most promising applications of 2-chloro-3-fluoro-6-methylbenzoyl chloride lies in the field of drug discovery. Its ability to form stable amides upon reaction with amines has made it a valuable intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. Recent studies have demonstrated its utility in constructing novel scaffolds with improved pharmacokinetic profiles and enhanced bioavailability.
Beyond pharmaceutical applications, 2-chloro-3-fluoro-6-methylbenzoyl chloride has also found use in materials science, particularly in the development of advanced polymers and coatings. Its reactivity allows for the incorporation into polymeric structures with tailored mechanical and thermal properties, making it suitable for high-performance applications in aerospace, electronics, and automotive industries.
In conclusion, 2-chloro-3-fluoro-6-methylbenzoyl chloride (CAS No: 1805226-73-6) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its versatile reactivity, continues to drive innovation across multiple disciplines. As research progresses, we can expect even more groundbreaking applications for this remarkable compound.
1805226-73-6 (2-Chloro-3-fluoro-6-methylbenzoyl chloride) Related Products
- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 1806970-61-5(2-(Difluoromethyl)-4-hydroxy-3-methylpyridine-6-acetic acid)
- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)
- 1805059-62-4(3-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)
- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)
- 90389-57-4(N-(4-Bromobenzyl)-1-butanamine hydrochloride)
- 1823878-55-2(1-(3-Fluorophenyl)bicyclo[1.1.1]pentane)
- 28294-47-5(Acetyl Acetosyringone)




